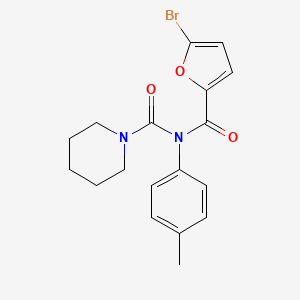

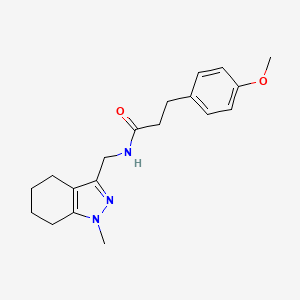

(4-(1H-pyrrol-1-yl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

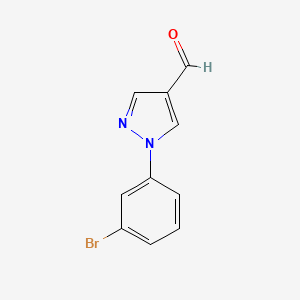

The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a phenyl group (a benzene ring), a piperidine ring (a six-membered ring with one nitrogen atom), and a sulfonyl group (SO2) attached to the phenyl group .

Molecular Structure Analysis

The presence of the aromatic pyrrole and phenyl rings would contribute to the compound’s stability. The piperidine ring could potentially be involved in hydrogen bonding due to the presence of the nitrogen atom .Chemical Reactions Analysis

The pyrrole ring in the compound is aromatic and thus relatively stable, but it can undergo electrophilic substitution reactions. The sulfonyl group is typically resistant to reduction and hydrolysis .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of the nitrogen atoms in the pyrrole and piperidine rings could potentially make the compound a base .Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial Activity

Compounds synthesized from related pyrrole and piperidine structures have shown significant antimicrobial activities. For example, the synthesis of certain derivatives demonstrated good antimicrobial activity comparable with standard drugs such as ciprofloxacin and fluconazole, with methoxy group-containing compounds showing high activity (Satyender Kumar et al., 2012). Similarly, another study reported novel N-phenylpyrazolyl aryl methanones derivatives, containing the arylthio/sulfinyl/sulfonyl group, which exhibit favorable herbicidal and insecticidal activities (Baolei Wang et al., 2015).

Synthesis Methods

Efficient synthesis methods for related compounds include one-pot synthesis techniques, which are economical for producing pyrrole derivatives, demonstrating the versatile applicability of these methodologies in generating a wide range of compounds with potential biological activities (R. Kaur & Kapil Kumar, 2018).

Antibacterial and Antifungal Activities

Microwave-assisted synthesis has been employed to create derivatives that were screened for antibacterial and antifungal activities, showcasing the rapid and efficient generation of biologically active compounds (Deepak Swarnkar et al., 2014).

Chemical Properties and Structural Studies

Crystal Structure and Characterization

Detailed crystallographic studies of related compounds have been conducted to understand their structural properties. For instance, the crystal structure of a compound with the arylsulfonyl moiety was reported, providing insights into the molecular arrangement and potential interactions that could influence biological activity (B. Revathi et al., 2015).

Thermal and Optical Studies

The thermal and optical properties of certain derivatives have been explored, offering a comprehensive understanding of their stability and behavior under various conditions, which is critical for their potential application in medicinal chemistry (C. S. Karthik et al., 2021).

Future Directions

properties

IUPAC Name |

[4-(benzenesulfonyl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c25-22(18-8-10-19(11-9-18)23-14-4-5-15-23)24-16-12-21(13-17-24)28(26,27)20-6-2-1-3-7-20/h1-11,14-15,21H,12-13,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQVMRUXQCERGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-pyrrol-1-yl)phenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chloro-6-fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2795440.png)

![1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2795442.png)

![(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2795449.png)

![4-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethoxy]benzaldehyde](/img/structure/B2795450.png)